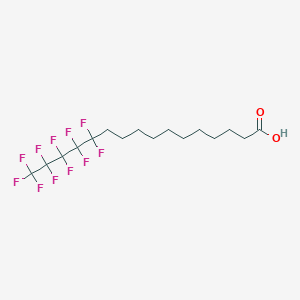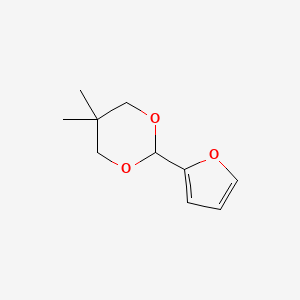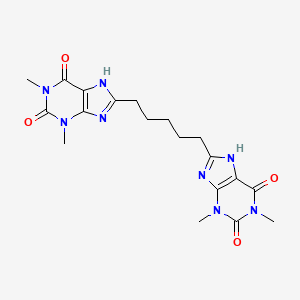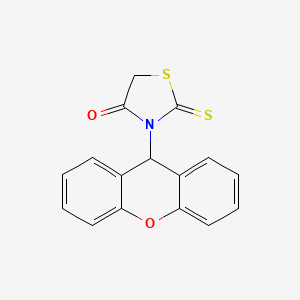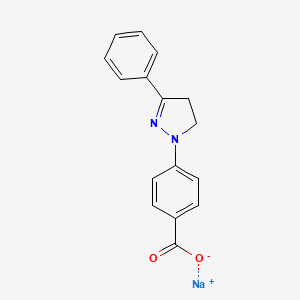
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a compound that belongs to the class of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of chalcones with hydrazine. This reaction can be carried out under different conditions, such as using microwave-assisted cyclocondensation in solvents like dimethylformamide (DMF) or acetic acid . The reaction conditions, including temperature and reaction time, can significantly influence the yield and purity of the final product. Industrial production methods may involve the use of greener and more economical synthesis strategies, such as the use of metal catalysts or alternative starting reagents .
Analyse Des Réactions Chimiques
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydropyrazole derivatives.
Common reagents and conditions used in these reactions include hydrazine, chalcones, metal catalysts, and solvents like DMF and acetic acid. The major products formed from these reactions are typically pyrazoline and pyrazole derivatives .
Applications De Recherche Scientifique
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Sodium 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: Imidazoles are another class of five-membered heterocyclic compounds with two nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
5252-93-7 |
|---|---|
Formule moléculaire |
C16H13N2NaO2 |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
sodium;4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzoate |
InChI |
InChI=1S/C16H14N2O2.Na/c19-16(20)13-6-8-14(9-7-13)18-11-10-15(17-18)12-4-2-1-3-5-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1 |
Clé InChI |
FWAMGCNSPQRQEQ-UHFFFAOYSA-M |
SMILES canonique |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
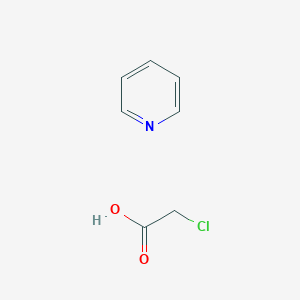
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
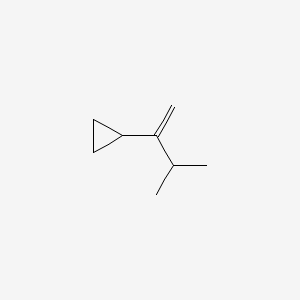
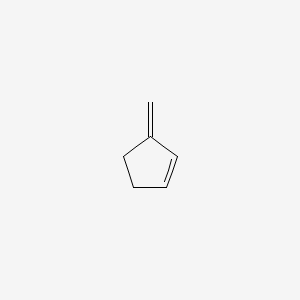
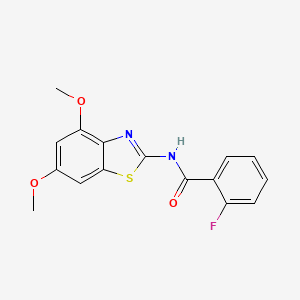
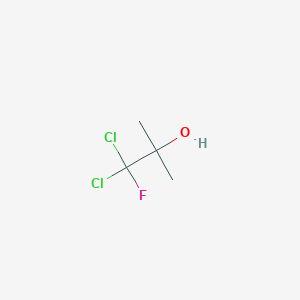
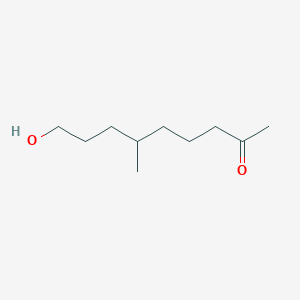
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
